molecular formula C14H16N6O B2362248 (4-(6-Methylpyridazin-3-yl)piperazin-1-yl)(pyrazin-2-yl)methanone CAS No. 1226428-41-6

(4-(6-Methylpyridazin-3-yl)piperazin-1-yl)(pyrazin-2-yl)methanone

Cat. No.: B2362248
CAS No.: 1226428-41-6
M. Wt: 284.323
InChI Key: RXRXGERGBPCYRI-UHFFFAOYSA-N
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Description

(4-(6-Methylpyridazin-3-yl)piperazin-1-yl)(pyrazin-2-yl)methanone is a chemical compound that has garnered interest due to its potential applications in various scientific fields. This compound features a unique structure that includes a pyridazinyl group, a piperazinyl group, and a pyrazinyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(6-Methylpyridazin-3-yl)piperazin-1-yl)(pyrazin-2-yl)methanone typically involves multi-step organic reactions. One common method includes the nucleophilic substitution reaction where a piperazine derivative reacts with a pyrazine derivative under controlled conditions . The reaction is usually carried out in a solvent such as toluene, and the mixture is cooled to low temperatures (around -10 to -15°C) before adding reagents like thionyl chloride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

(4-(6-Methylpyridazin-3-yl)piperazin-1-yl)(pyrazin-2-yl)methanone can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, often using reducing agents such as lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in an anhydrous ether solvent.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

(4-(6-Methylpyridazin-3-yl)piperazin-1-yl)(pyrazin-2-yl)methanone has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an anti-tubercular agent.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4-(6-Methylpyridazin-3-yl)piperazin-1-yl)(pyrazin-2-yl)methanone involves its interaction with specific molecular targets and pathways. For instance, in its role as an anti-tubercular agent, it may inhibit the growth of Mycobacterium tuberculosis by interfering with essential bacterial enzymes and metabolic pathways . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for further research and development.

Properties

IUPAC Name

[4-(6-methylpyridazin-3-yl)piperazin-1-yl]-pyrazin-2-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N6O/c1-11-2-3-13(18-17-11)19-6-8-20(9-7-19)14(21)12-10-15-4-5-16-12/h2-5,10H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXRXGERGBPCYRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)N2CCN(CC2)C(=O)C3=NC=CN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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